molecular formula C15H20ClFN2O2 B4536622 2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide

2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide

Cat. No.: B4536622
M. Wt: 314.78 g/mol
InChI Key: JMAPUOWZGXTQJF-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated and fluorinated phenoxy group attached to an acetamide moiety, further linked to an ethylpiperidinyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The chlorination and fluorination of the phenol derivative are achieved through electrophilic aromatic substitution reactions. The resulting 2-chloro-4-fluorophenol is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the corresponding chloroacetamide intermediate.

In the next step, the chloroacetamide intermediate undergoes nucleophilic substitution with 1-ethylpiperidine. This reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF), under reflux conditions. The final product, this compound, is obtained after purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution with amines or thiols in aprotic solvents like DMF or DMSO, electrophilic substitution with halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with altered chemical and biological properties.

Scientific Research Applications

2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including interactions with specific enzymes or receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial effects. It may be used in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide: Lacks the fluorine atom, which may affect its chemical and biological properties.

    2-(4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide: Lacks the chlorine atom, leading to differences in reactivity and biological activity.

    2-(2-chloro-4-fluorophenoxy)-N-(4-methylpiperidin-4-yl)acetamide: Contains a methyl group instead of an ethyl group, which may influence its pharmacokinetics and pharmacodynamics.

Uniqueness

2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide is unique due to the presence of both chlorine and fluorine atoms on the phenoxy group, as well as the ethylpiperidinyl moiety. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O2/c1-2-19-7-5-12(6-8-19)18-15(20)10-21-14-4-3-11(17)9-13(14)16/h3-4,9,12H,2,5-8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAPUOWZGXTQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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